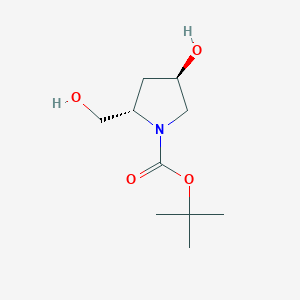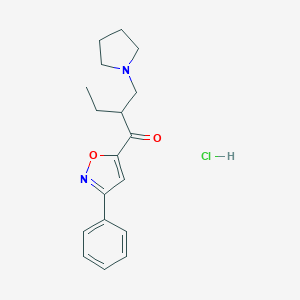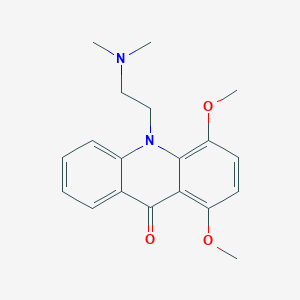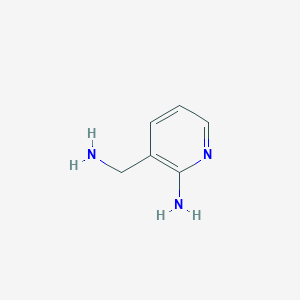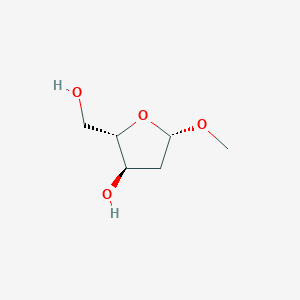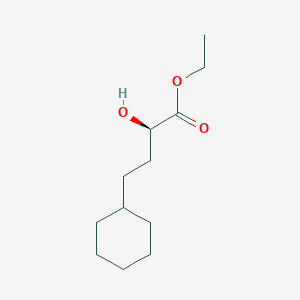
(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate: is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate typically involves the esterification of ®-2-hydroxy-4-cyclohexylbutyric acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of stereoselective synthesis methods.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its chiral nature allows for the investigation of enantioselective processes.
Medicine
In medicine, (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate has potential applications as a prodrug. Its ester group can be hydrolyzed in vivo to release the active ®-2-hydroxy-4-cyclohexylbutyric acid, which may have therapeutic effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various production processes.
Mechanism of Action
The mechanism of action of (-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate involves its hydrolysis to release ®-2-hydroxy-4-cyclohexylbutyric acid. This active metabolite can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-4-phenylbutyrate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Methyl ®-2-hydroxy-4-cyclohexylbutyrate: Similar structure but with a methyl ester instead of an ethyl ester.
®-2-hydroxy-4-cyclohexylbutyric acid: The free acid form of the compound.
Uniqueness
(-)-Ethyl-®-2-hydroxy-4-cyclohexylbutyrate is unique due to its specific combination of a cyclohexyl group, a hydroxy group, and an ethyl ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its chiral nature also adds to its uniqueness, allowing for enantioselective interactions and processes.
Properties
IUPAC Name |
ethyl (2R)-4-cyclohexyl-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDXURIWZBADP-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1CCCCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476722 |
Source


|
| Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95500-39-3 |
Source


|
| Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
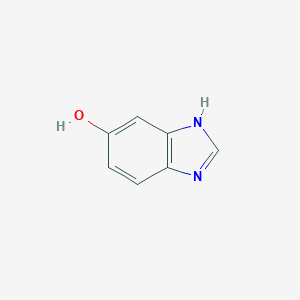
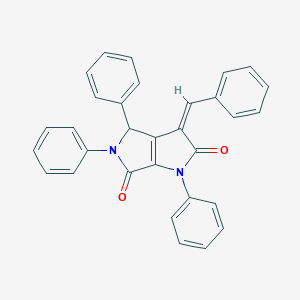
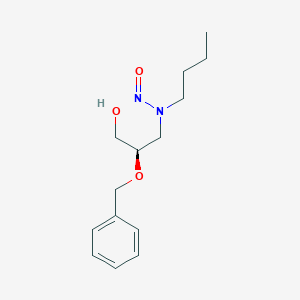
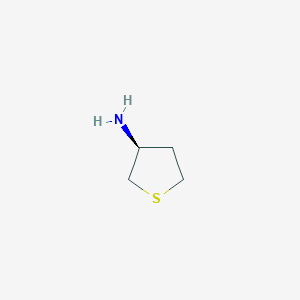
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
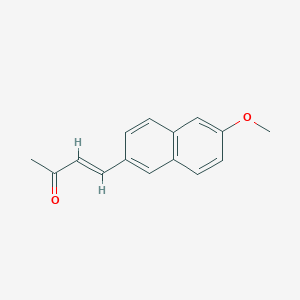

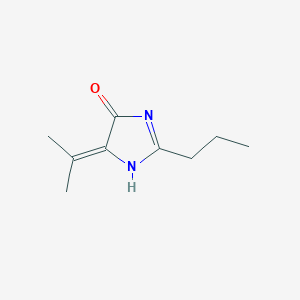
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
